molecular formula C8H9N5 B1612918 2-(1-methyl-1H-tetrazol-5-yl)aniline CAS No. 858484-20-5

2-(1-methyl-1H-tetrazol-5-yl)aniline

Cat. No.: B1612918
CAS No.: 858484-20-5
M. Wt: 175.19 g/mol
InChI Key: WIOMGSQQOSNFTB-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-tetrazol-5-yl)aniline is a heterocyclic compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an aniline moiety. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Target of Action

Similar compounds have been found to target the mek-1 protein , which plays a crucial role in the MAPK/ERK pathway, a key signaling pathway involved in cell proliferation and survival.

Mode of Action

It’s plausible that it interacts with its targets through the formation of hydrogen bonds, as seen with similar compounds . This interaction could lead to changes in the conformation and function of the target proteins, thereby affecting the cellular processes they are involved in.

Biochemical Pathways

If we consider its potential target as mek-1 , it could be inferred that it may affect the MAPK/ERK pathway, which is involved in various cellular processes including cell growth, differentiation, and apoptosis.

Result of Action

Based on its potential interaction with mek-1 , it could potentially influence cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline moiety. One common method is the cycloaddition reaction between an azide and a nitrile . For instance, the reaction of 2-azidoaniline with methyl isocyanide under suitable conditions can yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-tetrazol-5-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitro derivatives, while halogenation can produce halogenated anilines .

Scientific Research Applications

2-(1-methyl-1H-tetrazol-5-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-tetrazol-5-yl)aniline
  • 2-(1-methyl-1H-tetrazol-4-yl)aniline
  • 2-(1-ethyl-1H-tetrazol-5-yl)aniline

Uniqueness

2-(1-methyl-1H-tetrazol-5-yl)aniline is unique due to the specific positioning of the methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets compared to its analogs .

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOMGSQQOSNFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629749
Record name 2-(1-Methyl-1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858484-20-5
Record name 2-(1-Methyl-1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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